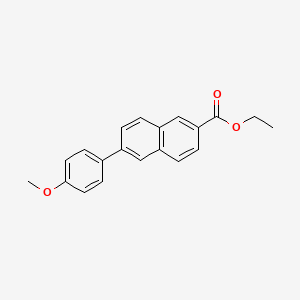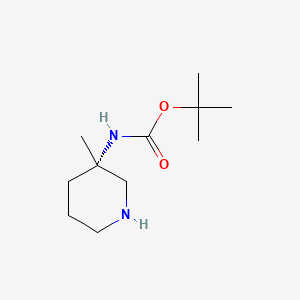
CAY10680
Übersicht
Beschreibung
CAY10680 ist eine Benzothiazinonverbindung, die für ihre doppelte inhibitorische Wirkung auf Monoaminoxidase B und Adenosin A2A-Rezeptoren bekannt ist. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung neurodegenerativer Erkrankungen wie der Parkinson-Krankheit, Aufmerksamkeit erregt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Bildung eines Benzothiazinon-Grundgerüsts. Der Prozess beginnt typischerweise mit der Reaktion von 2-Aminobenzolthiol mit einem geeigneten Acylchlorid, um den Benzothiazinonring zu bildenDie Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel wie Dimethylformamid (DMF) und Katalysatoren wie Triethylamin, um die Kupplungsreaktion zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich ähnlichen Synthesewegen folgen, aber in größerem Maßstab, wobei kontinuierliche Durchflussreaktoren eingesetzt werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung automatisierter Systeme zur Reagenzzufuhr und Temperatursteuerung wäre entscheidend, um die Reaktionsbedingungen zu halten und den Produktionsprozess zu optimieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen in Alkohole umwandeln.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Elektrophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Alkohole und verschiedene substituierte Derivate des Benzothiazinonrings.
Wissenschaftliche Forschungsanwendungen
This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung dualer Hemmmechanismen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, die Adenosin A2A-Rezeptoren betreffen.
Industrie: Einsatz bei der Entwicklung neuer pharmakologischer Wirkstoffe, die auf neurodegenerative Erkrankungen abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv Monoaminoxidase B und Adenosin A2A-Rezeptoren hemmt. Monoaminoxidase B ist ein Enzym, das am Abbau von Dopamin beteiligt ist, und seine Hemmung führt zu erhöhten Dopaminspiegeln im Gehirn. Adenosin A2A-Rezeptoren sind an der Modulation der Neurotransmitterfreisetzung beteiligt, und ihre Hemmung verstärkt die Dopaminrezeptorfunktion. Diese doppelte Wirkung macht this compound zu einem vielversprechenden Kandidaten für die Behandlung der Parkinson-Krankheit .
Wissenschaftliche Forschungsanwendungen
CAY10680 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its effects on cellular signaling pathways involving adenosine A2A receptors.
Industry: Utilized in the development of new pharmacological agents targeting neurodegenerative disorders.
Wirkmechanismus
Target of Action
N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide, also known as CAY10680, is a dual inhibitor that selectively targets both Monoamine Oxidase B (MAO-B) and Adenosine A2A receptors . These targets play significant roles in the nervous system and are associated with neurodegenerative disorders .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits MAO-B activity with an IC50 value of 34.9 nM and adenosine A2A receptors with a Ki value of 39.5 nM . This selective inhibition results in changes in the biochemical pathways associated with these targets .
Biochemical Pathways
The inhibition of MAO-B by this compound affects the catabolism of dopamine, a neurotransmitter involved in reward and pleasure systems . On the other hand, the inhibition of adenosine A2A receptors has been shown to enhance dopamine D2 receptor function . This dual inhibition can lead to changes in the biochemical pathways associated with dopamine signaling .
Pharmacokinetics
The compound’s solubility in dmf and dmso suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the modulation of dopamine signaling in the central nervous system. By inhibiting MAO-B and adenosine A2A receptors, this compound can potentially enhance dopamine signaling . This has implications for the treatment of neurodegenerative disorders such as Parkinson’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by its storage conditions . Additionally, the compound’s action may be influenced by the presence of other substances in the environment, such as other drugs or chemicals .
Biochemische Analyse
Biochemical Properties
CAY10680 interacts with various enzymes and proteins within biochemical reactions. It selectively inhibits both MAO-B activity and adenosine A2A receptors . The inhibition of MAO-B activity prevents the breakdown of dopamine, a neurotransmitter that plays a significant role in reward and movement regulation . On the other hand, the inhibition of adenosine A2A receptors enhances dopamine D2 receptor function . These interactions highlight the role of this compound in modulating dopamine-related biochemical reactions.
Cellular Effects
This compound influences various cellular processes. It has been shown to abolish cAMP accumulation in CHO cells transfected with adenosine A2A receptors This suggests that this compound can influence cell signaling pathways and potentially impact gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with MAO-B and adenosine A2A receptors . By inhibiting MAO-B, this compound prevents the breakdown of dopamine, thereby increasing its availability . Additionally, by inhibiting adenosine A2A receptors, this compound enhances the function of dopamine D2 receptors . These actions at the molecular level contribute to the overall effects of this compound.
Temporal Effects in Laboratory Settings
It is recommended that stock solutions of this compound, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . This suggests that this compound may have certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given its inhibitory effects on MAO-B, it is likely that this compound plays a role in the metabolic pathways related to dopamine catabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CAY10680 involves the formation of a benzothiazinone core structure The process typically starts with the reaction of 2-aminobenzenethiol with an appropriate acyl chloride to form the benzothiazinone ringThe reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
CAY10680 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the benzothiazinone ring.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Selegilin: Ein selektiver Monoaminoxidase-B-Hemmer, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Istradefyllin: Ein Adenosin A2A-Rezeptorantagonist, der ebenfalls bei der Behandlung der Parkinson-Krankheit eingesetzt wird.
Einzigartigkeit
CAY10680 ist in seiner doppelten inhibitorischen Wirkung auf sowohl Monoaminoxidase B als auch Adenosin A2A-Rezeptoren einzigartig, während Verbindungen wie Selegilin und Istradefyllin nur einen dieser Wege angreifen. Diese doppelte Wirkung bietet möglicherweise einen umfassenderen Ansatz zur Bewältigung neurodegenerativer Erkrankungen, indem gleichzeitig die Dopaminspiegel und die Rezeptorfunktion gesteigert werden .
Eigenschaften
IUPAC Name |
N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-16(12-6-9-13-7-2-1-3-8-13)20-18-19-15-11-5-4-10-14(15)17(22)23-18/h1-5,7-8,10-11H,6,9,12H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBOZLGNPMVERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=NC3=CC=CC=C3C(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)








